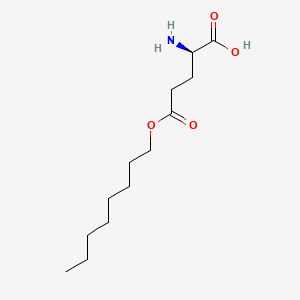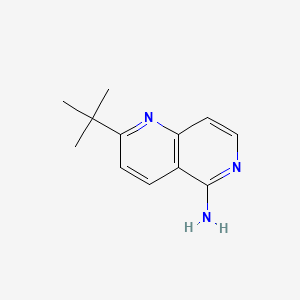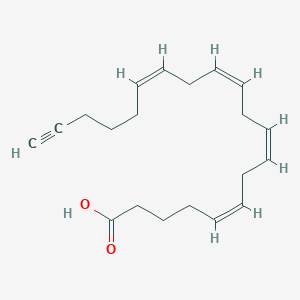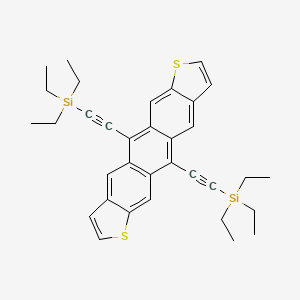
2-Hydroxy-3-oxo-Rivaroxaban
Descripción general
Descripción
2-Hydroxy-3-oxo-Rivaroxaban is a metabolite of Rivaroxaban . Rivaroxaban is an antithrombotic agent and a highly potent and selective, direct FXa inhibitor .
Synthesis Analysis
The synthesis of Rivaroxaban has been reported in several studies . The process involves the reaction of certain compounds in the presence of a base and a solvent to form Rivaroxaban . An efficient and high yielding process for the production of impurity-free Rivaroxaban using an alternate synthon has also been reported .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Rivaroxaban have been described in several studies . These reactions involve the condensation of certain compounds in the presence of a base and a solvent .Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics
Rivaroxaban, an oral, direct factor Xa inhibitor, is metabolized through various pathways, including hydroxylation at the morpholinone moiety and oxidation. These processes lead to the formation of several metabolites, including 2-Hydroxy-3-oxo-Rivaroxaban. The metabolism of Rivaroxaban has been extensively studied in liver microsomes and hepatocytes of rats, dogs, and humans, revealing no significant species differences in metabolic pathways. Oxidative degradation of the morpholinone moiety is the major metabolic pathway, alongside hydrolysis of the central amide bond and lactam amide bond in the morpholinone ring. These findings provide crucial insights into the drug's biotransformation and support its safety and efficacy profiles across different species (Lang, Freudenberger, & Weinz, 2009). Additionally, the study on the metabolism and excretion of Rivaroxaban in rats, dogs, and humans highlighted the rapid excretion of Rivaroxaban and its metabolites, with urinary and fecal/biliary routes playing significant roles in the elimination process (Weinz, Schwarz, Kubitza, Mueck, & Lang, 2009).
Analytical Quantification
The development of spectrophotometric methods for the quantification of Rivaroxaban in raw and tablet dosage forms underscores the importance of accurate measurement techniques for this anticoagulant. These methods facilitate the reliable assessment of Rivaroxaban's presence and concentration in pharmaceutical preparations, ensuring dosage accuracy and therapeutic efficacy (Seshamamba & Sekaran, 2017).
Mecanismo De Acción
Target of Action
2-Hydroxy-3-oxo-Rivaroxaban is a metabolite of Rivaroxaban , which is a direct Factor Xa inhibitor . Factor Xa plays a central role in the cascade of blood coagulation . It is involved in both the intrinsic and extrinsic pathways of blood coagulation .
Mode of Action
Rivaroxaban, and by extension 2-Hydroxy-3-oxo-Rivaroxaban, competitively inhibits free and clot-bound Factor Xa . Factor Xa is needed to activate prothrombin (factor II) to thrombin (factor IIa), which is a serine protease required to activate fibrinogen to fibrin, completing the clotting process .
Biochemical Pathways
The inhibition of Factor Xa by Rivaroxaban disrupts the coagulation cascade, preventing the formation of thrombin and the development of thrombi . This affects both the intrinsic and extrinsic pathways of blood coagulation .
Pharmacokinetics
Rivaroxaban is absorbed rapidly, with maximum plasma concentrations being reached 2–4 hours after tablet intake . Its oral bioavailability is high (80–100%) for the 10 mg tablet irrespective of food intake and for the 15 mg and 20 mg tablets when taken with food . The elimination of Rivaroxaban from plasma occurs with a terminal half-life of 5–9 hours in healthy young subjects and 11–13 hours in elderly subjects . Estimated glomerular filtration rate (eGFR) was identified as a major covariate for apparent clearance .
Result of Action
The result of Rivaroxaban’s action is a pharmacodynamic effect that is closely correlated with its plasma concentration . The inhibition of Factor Xa activity can be described by an Emax model, and prothrombin time prolongation by a linear model . This leads to a reduction in clot formation and a lower risk of thromboembolic events .
Action Environment
The action of Rivaroxaban can be influenced by several environmental factors. For instance, food intake can increase the bioavailability of the 15 mg and 20 mg tablets .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-chloro-N-[[(5S)-3-[4-(2-hydroxy-3-oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O6S/c20-15-6-5-14(30-15)16(24)21-9-13-10-23(19(27)29-13)12-3-1-11(2-4-12)22-7-8-28-18(26)17(22)25/h1-6,13,18,26H,7-10H2,(H,21,24)/t13-,18?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCBGSBQSJXLBO-FVRDMJKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(C(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-oxo-Rivaroxaban | |
CAS RN |
1160169-99-2 | |
| Record name | 2-Hydroxy-3-oxo-rivaroxaban | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160169992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-HYDROXY-3-OXO-RIVAROXABAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4QDF89KR6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Methyl-4-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-YL]-1,3-benzenediol](/img/structure/B565814.png)
![4-[2-[2-Hydroxyethyl(Phenyl)amino]-2-Oxidanylidene-Ethyl]-~{n}-Oxidanyl-Benzamide](/img/structure/B565816.png)

![5-Oxo-1-[(2,3,6,7-tetramethoxy-9-phenanthrenyl)methyl]-L-proline Methyl Ester](/img/no-structure.png)
![(4-Fluoro-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone](/img/structure/B565820.png)

![4'-[(o-Aminophenyl)sulfonyl]-acetanilide](/img/structure/B565828.png)




